molecular formula C10H5BrFNO2 B2857937 8-Bromo-5-fluoroquinoline-2-carboxylic acid CAS No. 1067914-57-1

8-Bromo-5-fluoroquinoline-2-carboxylic acid

Cat. No.: B2857937
CAS No.: 1067914-57-1
M. Wt: 270.057
InChI Key: NWPHMULLPITJJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-5-fluoroquinoline-2-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by the presence of bromine and fluorine atoms at the 8th and 5th positions, respectively, on the quinoline ring, and a carboxylic acid group at the 2nd position

Scientific Research Applications

8-Bromo-5-fluoroquinoline-2-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral . The hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-5-fluoroquinoline-2-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and fluorination of quinoline derivatives. The reaction conditions often include the use of bromine or bromine-containing reagents for bromination and fluorine-containing reagents for fluorination. The carboxylation step can be achieved using carbon dioxide or carboxylating agents under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-5-fluoroquinoline-2-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols for nucleophilic substitution, and electrophiles like halogens for electrophilic substitution.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield amino or thiol derivatives, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 8-Bromo-5-fluoroquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological processes. The carboxylic acid group can also play a role in its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-8-fluoroquinoline
  • 4-Bromo-8-fluoroquinoline
  • 3-Bromo-4-chloro-6-fluoroquinoline
  • 8-Fluoroquinoline-2-carboxylic acid

Uniqueness

8-Bromo-5-fluoroquinoline-2-carboxylic acid is unique due to the specific positions of the bromine and fluorine atoms on the quinoline ring, which can significantly influence its chemical reactivity and biological activity. The presence of the carboxylic acid group further adds to its versatility in various applications.

Properties

IUPAC Name

8-bromo-5-fluoroquinoline-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrFNO2/c11-6-2-3-7(12)5-1-4-8(10(14)15)13-9(5)6/h1-4H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWPHMULLPITJJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C(C=CC(=C21)F)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.